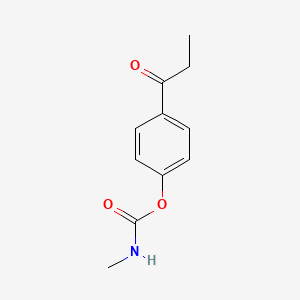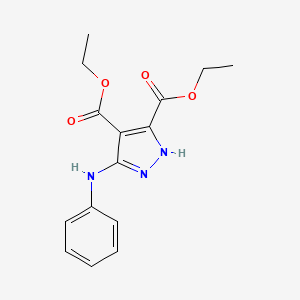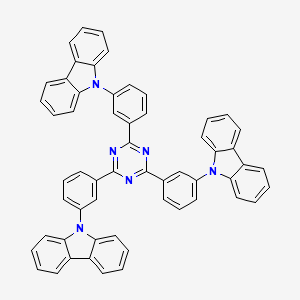
2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine is a compound known for its role as a bipolar host material in organic light-emitting diodes (OLEDs). It features an electron-withdrawing triphenyltriazine center and three electron-rich carbazole peripheral units. This unique structure allows it to exhibit excellent bipolar transport properties, making it suitable for high-performance deep-red, green, and blue phosphorescent OLEDs .
Preparation Methods
The synthesis of 2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(9H-carbazol-9-yl)phenylboronic acid and 2,4,6-trichloro-1,3,5-triazine.
Suzuki Coupling Reaction: The 3-(9H-carbazol-9-yl)phenylboronic acid is coupled with 2,4,6-trichloro-1,3,5-triazine using a palladium catalyst in the presence of a base such as potassium carbonate.
Purification: The crude product is purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted and oxidized derivatives of the compound.
Scientific Research Applications
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in studies related to electron transport and photophysical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine involves its role as a host material in OLEDs. The compound’s electron-withdrawing triphenyltriazine center and electron-rich carbazole peripheral units facilitate efficient charge transport. This results in the formation of triplet excitons, which contribute to the emission of light in OLEDs. The compound’s low singlet-triplet exchange energy and low-lying lowest unoccupied molecular orbital (LUMO) energy level enable ultra-low driving voltages and high efficiency .
Comparison with Similar Compounds
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine: This compound is unique due to its specific combination of electron-withdrawing and electron-rich units, which contribute to its excellent bipolar transport properties.
Carbazole-based Compounds: These compounds share similar photophysical properties and are used in various optoelectronic applications.
Triazine-based Compounds: These compounds have similar electron-withdrawing properties and are used in the development of high-performance materials for electronic devices.
Properties
Molecular Formula |
C57H36N6 |
|---|---|
Molecular Weight |
804.9 g/mol |
IUPAC Name |
9-[3-[4,6-bis(3-carbazol-9-ylphenyl)-1,3,5-triazin-2-yl]phenyl]carbazole |
InChI |
InChI=1S/C57H36N6/c1-7-28-49-43(22-1)44-23-2-8-29-50(44)61(49)40-19-13-16-37(34-40)55-58-56(38-17-14-20-41(35-38)62-51-30-9-3-24-45(51)46-25-4-10-31-52(46)62)60-57(59-55)39-18-15-21-42(36-39)63-53-32-11-5-26-47(53)48-27-6-12-33-54(48)63/h1-36H |
InChI Key |
KOUVXIWGXJSZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=NC(=N5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



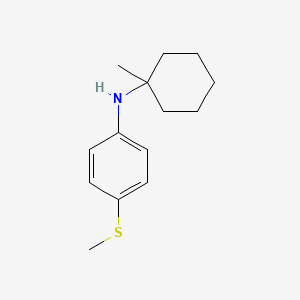

![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
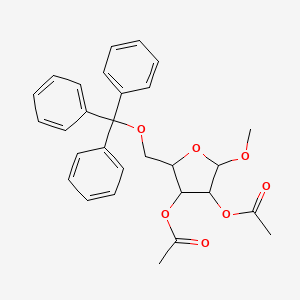
![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)

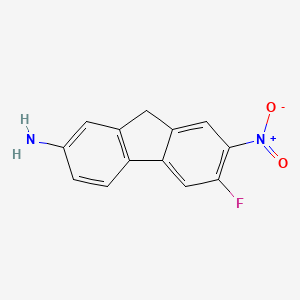

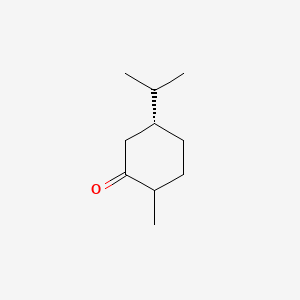
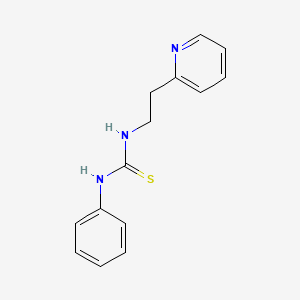
![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
